molecular formula C11H13NO4 B1388389 2-Isobutoxy-5-nitrobenzaldehyde CAS No. 1152530-04-5

2-Isobutoxy-5-nitrobenzaldehyde

Cat. No.: B1388389
CAS No.: 1152530-04-5
M. Wt: 223.22 g/mol
InChI Key: VSHUEZCTZHINBE-UHFFFAOYSA-N
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Description

2-Isobutoxy-5-nitrobenzaldehyde is an aromatic aldehyde with the molecular formula C11H13NO4. It is characterized by the presence of an isobutoxy group and a nitro group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-5-nitrobenzaldehyde typically involves the nitration of 2-isobutoxybenzaldehyde. One common method is the nitration under continuous flow conditions using red fuming nitric acid. This process is performed in a flow-through silicon-glass microreactor equipped with temperature sensors, ensuring precise control over reaction conditions . The optimal temperature for the nitration reaction is around 60°C, and the stoichiometric ratio of the substrate to nitric acid is crucial for achieving high conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale continuous flow reactors to ensure consistent quality and yield. The use of advanced microreactor technology allows for efficient and reproducible nitration processes, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-Isobutoxy-5-nitrobenzoic acid.

    Reduction: 2-Isobutoxy-5-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-5-nitrobenzaldehyde: Similar in structure but with an isopropoxy group instead of an isobutoxy group.

    2-Hydroxy-5-nitrobenzaldehyde: Contains a hydroxy group instead of an isobutoxy group.

    2-Methoxy-5-nitrobenzaldehyde: Contains a methoxy group instead of an isobutoxy group.

Uniqueness

2-Isobutoxy-5-nitrobenzaldehyde is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the isobutoxy group plays a crucial role in the desired chemical transformations .

Properties

IUPAC Name

2-(2-methylpropoxy)-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHUEZCTZHINBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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